molecular formula C8H8N4S B8706784 S-Methyl N-cyano-N'-3-pyridylisothiourea CAS No. 60573-09-3

S-Methyl N-cyano-N'-3-pyridylisothiourea

Cat. No.: B8706784
CAS No.: 60573-09-3
M. Wt: 192.24 g/mol
InChI Key: ZHHXBBLJRQSVFX-UHFFFAOYSA-N
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Description

S-Methyl N-cyano-N'-3-pyridylisothiourea (CAS: 60573-09-3) is a sulfur-containing heterocyclic compound with the molecular formula C₈H₈N₄S. Structurally, it features a carbamimidothioate backbone substituted with a cyano group (-CN) at the N-position and a 3-pyridinyl group at the N'-position . This compound belongs to a class of guanidine derivatives known for their bioactivity, particularly in targeting cellular components like tubulin, which plays a critical role in mitosis and cytoskeletal dynamics . Its high cytotoxicity, as observed in studies on related maytansinoids (e.g., S-methyl DM1), arises from its ability to bind weakly to tubulin monomers but accumulate intracellularly at sub-nanomolar concentrations, inducing mitotic arrest and apoptosis .

Properties

CAS No.

60573-09-3

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

methyl N-cyano-N'-pyridin-3-ylcarbamimidothioate

InChI

InChI=1S/C8H8N4S/c1-13-8(11-6-9)12-7-3-2-4-10-5-7/h2-5H,1H3,(H,11,12)

InChI Key

ZHHXBBLJRQSVFX-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CN=CC=C1)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of C₈H₈N₄S Derivatives

CAS Number Substituents Key Functional Groups Potential Biological Targets
60573-09-3 N-cyano, N'-3-pyridinyl Cyano, pyridinyl Tubulin/microtubules
306753-22-0 1H-benzimidazol-2-yl ester Benzimidazole, ester Enzymes/receptors (hypothesized)
209741-11-7 N-6-benzothiazolyl Benzothiazolyl Kinases/DNA (hypothesized)
  • This compound (60573-09-3): The 3-pyridinyl group enhances solubility and facilitates interactions with polar residues in tubulin, while the cyano group stabilizes binding via dipole interactions .
  • Guanidine, 6-benzothiazolyl- (209741-11-7): Benzothiazole derivatives are known for antitumor and antimicrobial properties, often targeting DNA or kinase pathways .

Tubulin Binding and Cytotoxicity

This compound and its analogs exhibit distinct cytotoxic profiles due to substituent-driven binding affinities:

  • This compound: Demonstrates high cytotoxicity (IC₅₀ ~0.1 nM in MCF7 cells) by accumulating intracellularly via weak but persistent interactions with tubulin. The high tubulin concentration (~4–6 × 10⁷ copies/cell) allows rebinding after dissociation, prolonging retention and mitotic disruption .
  • Benzothiazole derivative (209741-11-7): Likely targets non-tubulin pathways, such as DNA intercalation or kinase inhibition, as seen in related benzothiazoles like riluzole .

Intracellular Retention and Efflux

The pyridinyl substituent in 60573-09-3 enhances intracellular retention compared to analogs. Studies show that efflux of radiolabeled S-methyl DM1 (a related compound) increases when competing with unlabeled molecules, indicating reversible binding to tubulin . In contrast, benzothiazole or benzimidazole derivatives may exhibit faster efflux due to stronger binding to non-tubulin targets or lower tubulin affinity.

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